N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide (MW: 420.48) is a sulfonamide derivative featuring a 3-fluorophenyl-substituted thiazole core linked to a 3-methylbenzene sulfonamide group via an ethyl chain.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c1-13-4-2-7-17(10-13)25(22,23)20-9-8-16-12-24-18(21-16)14-5-3-6-15(19)11-14/h2-7,10-12,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYNLTJYMSRXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3-fluorophenyl isothiocyanate with an appropriate amine to form the thiazole ring . This intermediate is then reacted with 3-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
- Fluorine vs. In contrast, the 4-chlorophenyl analog (Table 1, Row 2) may exhibit stronger halogen bonding but increased steric hindrance .
- Sulfonamide Variations : The 3-methylbenzene sulfonamide in the target compound contrasts with the 2-methoxy-4,5-dimethyl analog (Row 2), where methyl and methoxy groups could improve metabolic stability but reduce solubility .
- Thiazole Core Modifications : FTBU-1 (Row 3) replaces the sulfonamide with a benzimidazole-urea moiety, shifting activity toward β3-adrenergic receptors rather than enzyme inhibition .
Pharmacological Implications
- Enzyme Inhibition Potential: The target compound’s sulfonamide-thiazole scaffold shares similarities with SC-558 (COX-2 inhibitor, Row 5), suggesting possible anti-inflammatory applications. However, the 3-methyl group may reduce COX-2 selectivity compared to SC-558’s trifluoromethyl group .
- Tyrosine Phosphatase Inhibition : Bruchaprotafibum (Row 4) demonstrates that thiazole-sulfonamide hybrids can target phosphatases, implying the target compound might also modulate similar pathways .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide, also referred to as G571-0145, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety. Below are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 306.4 g/mol |
| Molecular Formula | C16H19FN2O2S |
| LogP | 3.6304 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 34.781 Ų |
Biological Activity Overview
This compound has been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, studies have shown that thiazole derivatives can significantly inhibit the production of inflammatory cytokines such as TNF-α, which is crucial in mediating inflammatory responses. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes:
| Compound | IC50 (μg/mL) | Inhibition (%) |
|---|---|---|
| G571-0145 | TBD | TBD |
| Diclofenac Sodium | 54.65 | 90.21 |
Antimicrobial Activity
The sulfonamide moiety is known for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains by inhibiting folic acid synthesis. The specific activity of G571-0145 against different pathogens remains to be fully characterized.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their biological activities. G571-0145 was among those tested for anti-inflammatory and analgesic properties, showing promising results comparable to standard treatments like diclofenac .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with thiazole rings could inhibit key enzymes involved in inflammatory pathways. This suggests that G571-0145 may act through similar mechanisms by targeting COX enzymes or other relevant pathways .
- Toxicological Assessment : Preliminary toxicity studies indicated that G571-0145 has a favorable safety profile in vivo, with lethal doses exceeding 2000 mg/kg in animal models . This suggests potential for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
